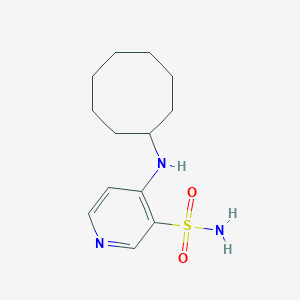
Potassium iodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium iodoacetate, also known as this compound, is an organic compound with the chemical formula C2H2IO2K. It is a derivative of acetic acid where one hydrogen atom is replaced by an iodine atom, and the carboxylic acid group is neutralized by potassium. This compound is known for its reactivity and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium iodoacetate can be synthesized through the iodination of acetic acid followed by neutralization with potassium hydroxide. The general reaction involves the following steps:
Iodination: Acetic acid reacts with iodine in the presence of a catalyst such as red phosphorus to form iodoacetic acid. [ \text{CH}_3\text{COOH} + \text{I}_2 \rightarrow \text{ICH}_2\text{COOH} + \text{HI} ]
Neutralization: The iodoacetic acid is then neutralized with potassium hydroxide to form this compound. [ \text{ICH}_2\text{COOH} + \text{KOH} \rightarrow \text{ICH}_2\text{COOK} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Potassium iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as thiols or amines.
Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form iodoacetic acid and potassium hydroxide.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles can react with this compound under mild conditions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can oxidize the iodine atom.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce the iodine atom.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted acetic acid derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of iodate or other higher oxidation state compounds.
Hydrolysis Products: Hydrolysis results in the formation of iodoacetic acid and potassium hydroxide.
Scientific Research Applications
Potassium iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is used to modify cysteine residues in proteins, which helps in studying protein structure and function.
Medicine: this compound has been investigated for its potential use in cancer therapy due to its ability to inhibit glycolysis in tumor cells.
Industry: It is used in the production of various iodinated compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of potassium iodoacetate involves its ability to alkylate thiol groups in proteins. This alkylation can inhibit the activity of enzymes that contain cysteine residues in their active sites. For example, it can inhibit glycolytic enzymes, leading to a decrease in cellular energy production.
Comparison with Similar Compounds
Similar Compounds
- Fluoroacetic acid
- Chloroacetic acid
- Bromoacetic acid
- Iodoacetamide
Comparison
Potassium iodoacetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its fluoro, chloro, and bromo counterparts. The iodine atom is larger and more polarizable, making this compound more reactive in nucleophilic substitution reactions. Additionally, the potassium salt form enhances its solubility in water, making it more suitable for biological applications.
Properties
CAS No. |
15973-59-8 |
|---|---|
Molecular Formula |
C2H2IKO2 |
Molecular Weight |
224.04 g/mol |
IUPAC Name |
potassium;2-iodoacetate |
InChI |
InChI=1S/C2H3IO2.K/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |
InChI Key |
YQWBMBSWODTQFG-UHFFFAOYSA-M |
SMILES |
C(C(=O)[O-])I.[K+] |
Isomeric SMILES |
C(C(=O)[O-])I.[K+] |
Canonical SMILES |
C(C(=O)[O-])I.[K+] |
Key on ui other cas no. |
15973-59-8 |
Synonyms |
Iodoacetic acid potassium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


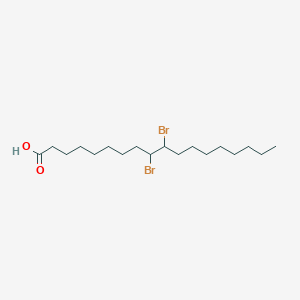
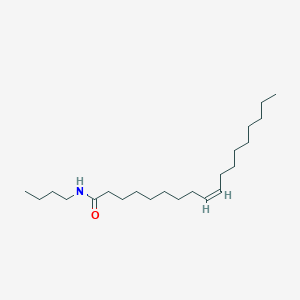
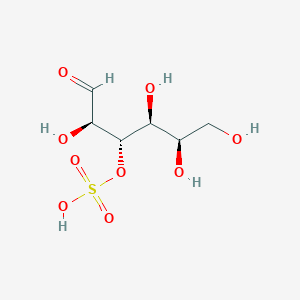


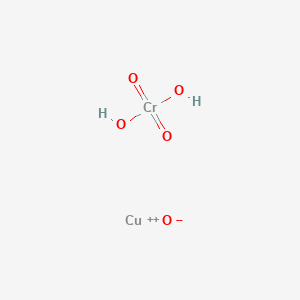



![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)



